molecular formula C17H19F2NO2 B4200856 N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4200856
M. Wt: 307.33 g/mol
InChI Key: YKHCTGYPQZAKSW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-15(2)16(3)6-7-17(15,9-13(16)21)14(22)20-12-8-10(18)4-5-11(12)19/h4-5,8H,6-7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCTGYPQZAKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321359
Record name N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727686-07-9
Record name N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxo group: The oxo group at the 3-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the difluorophenyl group: The 2,5-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • Molecular Formula: C₁₇H₁₉F₂NO₂
  • Molecular Weight: 307.34 g/mol (average mass); 307.138385 (monoisotopic mass)
  • CAS Registry Number : 727686-07-9
  • Structural Features : A bicyclo[2.2.1]heptane core substituted with three methyl groups (positions 4,7,7), a ketone group at position 3, and a carboxamide linked to a 2,5-difluorophenyl moiety at position 1 .

Physicochemical Properties :

  • Physical State : Dry powder (as per commercial specifications) .

Comparison with Structurally Similar Compounds

Key Compound for Comparison:

Compound Name: Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-[[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]oxy]imino]-N-[4-(2-phenyldiazenyl)phenyl]

  • Molecular Formula : C₃₃H₃₀N₄O₅
  • Molecular Weight : 562.6 g/mol
  • CAS Registry Number : 622334-25-2
  • Structural Features: Shares the bicyclo[2.2.1]heptane core with the target compound but features: A benzopyran-derived carbonyloxyimino group at position 3. A phenyldiazenyl-substituted phenyl group at the carboxamide position .

Comparative Analysis:

Parameter Target Compound Compared Compound
Core Structure Bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane
Substituents - 4,7,7-Trimethyl
- 3-Oxo
- N-(2,5-difluorophenyl)
- 4,7,7-Trimethyl
- 3-Benzopyran-carbonyloxyimino
- N-[4-(phenyldiazenyl)phenyl]
Molecular Weight 307.34 g/mol 562.6 g/mol
Functional Groups Fluorophenyl, ketone Benzopyran, phenyldiazenyl
Complexity Moderate High (polycyclic + azo group)
Potential Applications Pharmaceuticals (inference) Materials science (dyes, sensors inferred from azo group)

Structural and Functional Implications:

Bioavailability : The target compound’s lower molecular weight and fewer aromatic systems may enhance solubility and membrane permeability compared to the bulkier compared compound .

Chemical Reactivity : The difluorophenyl group in the target compound could improve metabolic stability, whereas the azo group in the compared compound may confer photochemical or redox activity .

Synthetic Accessibility : The target compound’s simpler substituents likely facilitate synthesis and purification relative to the multi-step functionalization required for the compared compound .

Research Findings and Limitations

  • Gaps in Data : Neither compound’s biological activity, toxicity, or synthetic routes are explicitly detailed in the provided evidence.

Biological Activity

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound notable for its bicyclic structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with a difluorophenyl substitution and a carboxamide functional group. Its molecular formula is C17H19F2NO2C_{17}H_{19}F_2NO_2 . The unique structural characteristics contribute to its biological interactions.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways . The difluorophenyl group enhances binding affinity to certain proteins, while the bicyclic structure provides stability .

Anticancer Activity

Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, γ-butyrolactones have shown cytotoxic effects against various cancer cell lines . A comparative analysis reveals that the compound may share similar mechanisms of action.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of interest. Studies on structurally related compounds have demonstrated their ability to inhibit key inflammatory pathways . Further investigation is needed to confirm similar effects for this compound.

Case Studies

A review of pharmacological activities surrounding compounds with similar structures highlights the therapeutic potential of this compound:

StudyFindings
P.K. Roy et al.Isolated butyrolactones with strong cytotoxic activity against RAW 264.7 cells .
Sasaki et al.Evaluated AKT inhibitory activities of lactone derivatives with IC50 values ranging from 0.149 μM to 0.313 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaBiological Activity
N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideC16H18ClNO3Anticancer potential
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideC16H17F2NO3Anti-inflammatory effects
4,7,7-trimethyl-N-(4-methylpiperazin-1-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideC16H24N2O3Neuroprotective effects

Q & A

Basic: What are the critical steps and reagents for synthesizing N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?

The synthesis typically involves a multi-step process:

Core Bicyclic Framework Preparation : Start with (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid as a precursor, derived from camphor derivatives via oxidation and cyclization .

Amide Coupling : React the carboxylic acid with 2,5-difluoroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) in dichloromethane or toluene under reflux. This promotes amide bond formation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can computational methods predict the bioactivity of this compound?

Molecular docking and dynamics simulations leverage the compound’s SMILES and InChI identifiers to model interactions with biological targets (e.g., enzymes or receptors). For example:

  • Docking Software : Tools like AutoDock Vina can predict binding affinities to kinase domains or GPCRs.
  • ADMET Prediction : Platforms such as SwissADME assess pharmacokinetic properties (e.g., logP, solubility) based on substituent effects .
  • Validation : Cross-reference computational results with experimental assays (e.g., IC50 measurements) to refine models .

Basic: What analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and bicyclic framework integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated ~347.35 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclo[2.2.1]heptane core, critical for SAR studies .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Systematic Substituent Variation : Compare analogs like N-(3-methoxypropyl) or N-(2,4-dichlorophenyl) derivatives to isolate electronic (e.g., fluorine’s electronegativity) vs. steric effects .
  • Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to differentiate target-specific vs. off-target effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., lipophilic groups enhancing membrane permeability) .

Advanced: What strategies elucidate the reaction mechanism of amide coupling for this compound?

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl intermediate formation .
  • Isotopic Labeling : Use ¹⁸O-labeled water to confirm nucleophilic attack pathways during amide bond formation .
  • Catalyst Screening : Compare coupling agents (e.g., DCC vs. EDC) to identify rate-limiting steps (e.g., activation of the carboxylic acid) .

Basic: What purification methods optimize yield and purity?

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted aniline or coupling byproducts .
  • Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate diastereomers or regioisomers .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

Advanced: How to address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions to improve solubility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in PBS or cell culture media to adjust formulation .

Advanced: How to reconcile conflicting data in biological activity across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC50/IC50 values and reduce variability .
  • Counter-Screening : Test against related targets (e.g., kinase isoforms) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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